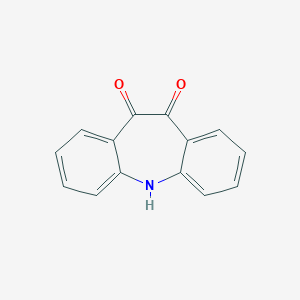

Dibenzazepine-10,11-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11H-benzo[b][1]benzazepine-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPDFSIEJKKSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173243 | |

| Record name | Dibenzazepine-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19579-83-0 | |

| Record name | Dibenzazepine-10,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019579830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzazepine-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZAZEPINE-10,11-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW57RT6UCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of Dibenzazepine-10,11-dione?

An In-Depth Technical Guide to Dibenzazepine-10,11-dione: Properties, Synthesis, and Applications

Introduction

The dibenz[b,f]azepine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] This tricyclic system, featuring a seven-membered azepine ring fused to two benzene rings, offers a unique three-dimensional configuration that facilitates interactions with a wide array of biological targets.[1][3] Within this important class of compounds, this compound (also known as 5H-Dibenz[b,f]azepine-10,11-dione) emerges as a molecule of significant interest. While it is recognized as a key impurity in the manufacturing of the antiepileptic drug Oxcarbazepine, its utility extends far beyond this role.[4][5] It serves as a versatile intermediate in organic synthesis and a valuable reagent in the development of advanced materials.[4][5]

This technical guide provides a comprehensive overview of the fundamental properties of this compound, designed for researchers, scientists, and drug development professionals. It delves into its physicochemical characteristics, established synthetic and analytical protocols, chemical reactivity, and key applications, offering field-proven insights and methodologies.

Chapter 1: Core Physicochemical and Structural Properties

This compound is a distinctive dark yellow to orange solid at room temperature.[5][6] Its core identity is defined by the CAS Registry Number 19579-83-0.[7][8] The molecule's structure consists of the dibenzazepine framework with two ketone groups at the 10 and 11 positions of the azepine ring, a feature that dictates much of its chemical behavior.

Structural Diagram

Sources

- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.rsyn.org [pubs.rsyn.org]

- 4. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]

- 5. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]

- 6. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [amp.chemicalbook.com]

- 7. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

A Comprehensive Spectroscopic Guide to Dibenzazepine-10,11-dione (Oxcarbazepine Impurity D)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic characterization of Dibenzazepine-10,11-dione, a significant impurity of the antiepileptic drug Oxcarbazepine, designated as Oxcarbazepine Impurity D by the European Pharmacopoeia (EP).[][2][3] Understanding the structural and physicochemical properties of this impurity is paramount for ensuring the quality, safety, and efficacy of Oxcarbazepine formulations. This document offers a multi-faceted analytical approach, grounded in field-proven methodologies, to facilitate its unambiguous identification and quantification.

This compound, with the chemical name 5H-Dibenzo[b,f]azepine-10,11-dione, is a key reference standard in the pharmaceutical industry.[2][4] Its characterization relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Molecular and Physicochemical Profile

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic signatures.

| Property | Value | Source |

| Chemical Name | 5H-Dibenz[b,f]azepine-10,11-dione | [2][4] |

| Synonyms | Dibenzazepinodione, Oxcarbazepine EP Impurity D | [2][5] |

| CAS Number | 19579-83-0 | [][6] |

| Molecular Formula | C₁₄H₉NO₂ | [5][7] |

| Molecular Weight | 223.23 g/mol | [7] |

| Appearance | Orange Colour Powder | [4] |

| Solubility | Soluble in Methanol and DMSO | [8] |

| Storage | 2-8 °C | [4][8] |

Spectroscopic Characterization Workflow

The comprehensive identification and structural elucidation of this compound necessitates an integrated analytical workflow. The following diagram illustrates the logical progression of spectroscopic analyses, from initial identification of functional groups to the final confirmation of molecular weight and fragmentation patterns.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal information about neighboring protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

While specific, publicly available spectra with full assignments are limited, commercial suppliers of the reference standard confirm that the ¹H NMR data conforms to the expected structure.[9] Based on the structure of this compound, the following proton signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), with complex splitting patterns due to proton-proton coupling. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE-300 or equivalent, operating at a proton frequency of 300 MHz or higher.[10]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[10]

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum is expected to show signals corresponding to the 14 carbon atoms in the this compound molecule. The two carbonyl carbons (C=O) of the dione moiety are expected to resonate at significantly downfield chemical shifts (typically in the range of δ 160-190 ppm). The aromatic carbons will appear in the approximate range of δ 110-150 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis.

-

Instrumentation: A high-resolution NMR spectrometer as used for ¹H NMR.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use the solvent signal of DMSO-d₆ (δ ~39.5 ppm) as an internal reference.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and perform baseline correction.

-

Assign the chemical shifts to the corresponding carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3500 | N-H | Stretching |

| ~1680-1720 | C=O (dione) | Stretching |

| ~1500-1600 | C=C (aromatic) | Stretching |

| ~1200-1350 | C-N | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The KBr pellet method is a common technique for solid samples.[10]

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a SHIMADZU FTIR 8400S, is typically used.[10]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

Expected UV-Vis Spectral Data:

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation: A double-beam UV-Vis spectrophotometer, such as a Shimadzu 160A, is suitable for this analysis.[11]

-

Data Acquisition:

-

Use the pure solvent as a blank.

-

Scan the sample solution over a wavelength range of approximately 200-400 nm.

-

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis:

-

Determine the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectral Data:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (223.23). The fragmentation pattern will be characteristic of the dibenzazepine dione structure, with potential losses of CO, and other fragments arising from the cleavage of the seven-membered ring and aromatic systems.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS).

-

Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

-

Instrumentation: A variety of mass spectrometers can be used, including quadrupole, time-of-flight (TOF), or ion trap analyzers.

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting daughter ions.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to propose the structures of the major fragment ions. This information provides valuable confirmation of the molecule's structure.

-

Structural Confirmation and Purity Analysis Workflow

The following diagram outlines the logical flow for confirming the structure and assessing the purity of a this compound sample using the discussed spectroscopic techniques.

Caption: Workflow for structural confirmation and purity analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical component of quality control in the manufacturing of Oxcarbazepine. By employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, a comprehensive and unambiguous structural elucidation can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important pharmaceutical impurity. Adherence to these analytical principles ensures the integrity of the final drug product and contributes to patient safety.

References

-

Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Oxcarbazepine-impurities. Retrieved from [Link]

-

SLS Ireland. (n.d.). OXCARBAZEPINE IMPURITY MIXTURE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]

-

Pharmacophore. (2016). Method development and validation of Oxcarbazepine by using RP-HPLC method. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

SynZeal. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]

-

BioOrganics. (n.d.). This compound. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Oxcarbazepine EP Impurity D - Certificate of Analysis. Retrieved from [Link]

-

Allmpus. (n.d.). Oxcarbazepine EP Impurity D Manufacturer in Mumbai. Retrieved from [Link]

-

ChemWhat. (n.d.). Oxcarbazepine EP Impurity D CAS#: 19579-83-0. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopy of Benzodiazepine2,4Dione in Solution. Retrieved from [Link]

-

Veeprho. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Retrieved from [Link]

-

RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2013). Development and validation of UV/Visible spectrophotometric method for the estimation of Oxcarbazepine in bulk and pharmaceutical dosage forms. Retrieved from [Link]

-

SciELO. (2010). Oxcarbazepine: validation and application of an analytical method. Retrieved from [Link]

Sources

- 2. Oxcarbazepine EP Impurity D | 19579-83-0 | SynZeal [synzeal.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. BioOrganics [bioorganics.biz]

- 6. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]

- 7. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. allmpus.com [allmpus.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. jopcr.com [jopcr.com]

- 11. rroij.com [rroij.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5H-Dibenz[b,f]azepine-10,11-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Structural Elucidation

5H-Dibenz[b,f]azepine-10,11-dione is a derivative of the dibenzazepine heterocyclic system, a core scaffold in numerous medicinally important compounds known for their anticonvulsant and antidepressant activities. The dione functionality introduces specific electronic and steric properties that can significantly influence the molecule's pharmacological profile, including its receptor binding affinity and metabolic stability.

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into:

-

Molecular Conformation: Understanding the inherent geometry, including bond lengths, bond angles, and torsional angles, which dictates the molecule's shape.

-

Intermolecular Interactions: Identifying and characterizing the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing and can influence physical properties like solubility and melting point.

-

Structure-Activity Relationships (SAR): Providing a foundational dataset for computational modeling and rational drug design, enabling a deeper understanding of how the molecule interacts with biological targets.

This guide will delineate the critical steps from synthesis and crystallization to data analysis and interpretation, offering a robust framework for the structural elucidation of 5H-Dibenz[b,f]azepine-10,11-dione and similar organic molecules.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 5H-Dibenz[b,f]azepine-10,11-dione

A common and effective route for the synthesis of 5H-Dibenz[b,f]azepine-10,11-dione is the oxidation of a suitable precursor, such as Oxcarbazepine.[1]

Experimental Protocol: Oxidation of Oxcarbazepine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Oxcarbazepine (1 equivalent) in a suitable solvent such as 1,4-dioxane.

-

Oxidant Addition: Add selenium(IV) oxide (SeO₂) (2-2.5 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for approximately 7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate and wash with a small amount of cold solvent. The crude product can be further purified by recrystallization or column chromatography to achieve the high purity (>99%) required for crystallization trials.

Crystallization Strategies

The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques for Organic Molecules:

| Technique | Description | Rationale |

| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed at a constant temperature. | The gradual increase in concentration allows for ordered molecular packing into a crystal lattice. |

| Solvent Diffusion (Vapor Diffusion) | A solution of the compound in a good solvent is placed in a small, open vial, which is then placed in a larger, sealed container containing a poor solvent (the precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. | This method provides a slow and controlled change in solvent composition, often leading to high-quality crystals. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. | The decrease in solubility upon cooling can lead to the formation of single crystals. The rate of cooling is a critical parameter. |

For 5H-Dibenz[b,f]azepine-10,11-dione, a systematic screening of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, and mixtures thereof) is recommended.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Experimental Workflow for X-ray Data Collection:

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded.

-

Data Integration and Scaling: The raw diffraction images are processed using software such as CrysAlisPro or SAINT. This step involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects. The output is a file containing a list of reflection indices (h, k, l) and their corresponding intensities.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Methodology:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson synthesis, typically implemented in software packages like SHELXT or SIR.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process refines the atomic coordinates, and atomic displacement parameters.

-

Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure that the model is chemically reasonable and accurately represents the experimental data. Key metrics include the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Hypothetical Crystal Structure and Molecular Geometry of 5H-Dibenz[b,f]azepine-10,11-dione

Based on the analysis of structurally similar dibenzazepine derivatives, a hypothetical but chemically sound crystal structure for 5H-Dibenz[b,f]azepine-10,11-dione can be proposed.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~10 Å |

| b | ~8 Å |

| c | ~14 Å |

| β | ~95° |

| V | ~1115 ų |

| Z | 4 |

| Dcalc | ~1.33 g/cm³ |

Molecular Geometry:

The dibenzazepine core is expected to adopt a boat-like conformation. The introduction of the dione functionality will lead to shorter C=O bond lengths (approximately 1.22 Å) and influence the planarity of the adjacent rings.

Figure 2: Hypothetical Molecular Structure of 5H-Dibenz[b,f]azepine-10,11-dione.

Supramolecular Analysis: The Importance of Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular interactions. For 5H-Dibenz[b,f]azepine-10,11-dione, the following interactions are anticipated:

-

N-H···O Hydrogen Bonds: The amine proton can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors, leading to the formation of hydrogen-bonded chains or dimers.

-

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Figure 3: Potential Intermolecular Interactions in the Crystal Lattice.

Conclusion

The crystal structure analysis of 5H-Dibenz[b,f]azepine-10,11-dione is a critical step in understanding its physicochemical properties and its potential as a pharmacologically active agent. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, crystallization, and structural elucidation. The detailed protocols and the underlying scientific principles provide a robust framework for researchers in the fields of medicinal chemistry, materials science, and drug development. The insights gained from such an analysis are fundamental for the rational design of new therapeutic agents based on the dibenzazepine scaffold.

References

-

PubChem. Dibenzazepine-10,11-dione. National Center for Biotechnology Information. Available from: [Link]

-

RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available from: [Link]

-

ChemBK. 5H-Dibenz[b,f]azepine-10,11-dione. Available from: [Link]

Sources

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Dibenzazepine-10,11-dione

Introduction: Unveiling the Potential of a Key Heterocyclic Dione

Dibenzazepine-10,11-dione, a prominent member of the N-heterocyclic aromatic dione family, stands as a molecule of significant interest in contemporary chemical research. Structurally characterized by a central seven-membered azepine ring fused to two benzene rings and featuring a vicinal dicarbonyl functionality, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional organic materials.[1] Notably, it is recognized as a key impurity in the manufacturing of the antiepileptic drug Oxcarbazepine.[2] Beyond its pharmaceutical relevance, the unique electronic structure of this compound, arising from the interplay between the electron-withdrawing dione moiety and the electron-donating amine within a rigid, conjugated framework, suggests a rich and complex photophysical and electrochemical profile. This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of its fundamental characteristics and a robust framework for its experimental investigation.

Molecular Structure and Synthesis

The foundational step to understanding the properties of this compound is to grasp its molecular architecture and synthesis.

Core Structure

This compound possesses the chemical formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[2] The molecule's geometry is inherently non-planar due to the seven-membered ring, which imparts a degree of conformational flexibility, while the fused benzene rings enforce rigidity. The presence of the α-dicarbonyl group is a key determinant of its electronic and chemical behavior.

Synthetic Pathway: From Oxcarbazepine to this compound

A common and efficient route to this compound involves the oxidation of Oxcarbazepine. This straightforward synthesis provides a reliable method for obtaining the target compound for further study.[3]

PART 1: Photophysical Properties - A Dance of Light and Electrons

The interaction of this compound with light reveals insights into its electronic structure and excited-state dynamics. Due to a lack of direct experimental data in the public domain for this specific molecule, we will draw parallels with structurally analogous aromatic diones, such as phenanthrenequinone and anthraquinone, to infer and discuss its expected photophysical behavior.[4][5]

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic transitions from the ground state to various excited states. For this compound, we anticipate a spectrum characterized by distinct absorption bands corresponding to π → π* and n → π* transitions.

-

π → π Transitions:* These high-intensity absorptions, typically occurring in the UV region, arise from the excitation of electrons within the extensive aromatic π-system.

-

n → π Transitions:* These are lower-intensity bands, often extending into the visible region, resulting from the excitation of non-bonding electrons located on the carbonyl oxygen atoms.[5]

The exact position and intensity of these bands will be influenced by the solvent environment, a phenomenon known as solvatochromism.[6]

Table 1: Predicted UV-Vis Absorption Characteristics of this compound in a Nonpolar Solvent

| Transition | Predicted Wavelength Range (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 250 - 350 | High (> 10,000) |

| n → π | 380 - 450 | Low (< 1,000) |

Experimental Protocol: UV-Vis Absorption Spectroscopy

A standardized procedure for acquiring the UV-Vis absorption spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) with a concentration in the micromolar range.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Measurement: Acquire the absorption spectrum of the sample solution over a wavelength range of at least 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has been electronically excited. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF). Many aromatic dicarbonyl compounds, including phenanthrenequinone and anthraquinone, are known to be weakly fluorescent or non-fluorescent at room temperature in solution.[4][5] This is often due to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁).

Given these precedents, it is highly probable that This compound will exhibit very weak or no fluorescence at room temperature. The primary deactivation pathway for the S₁ state is likely to be intersystem crossing.

Experimental Protocol: Fluorescence Spectroscopy and Quantum Yield Determination

Should fluorescence be observable, the following protocol can be employed:

-

Sample Preparation: Prepare a series of dilute solutions of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

For each solution, record the fluorescence emission spectrum by exciting at a wavelength where both the sample and the standard absorb.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:[7] ΦF,sample = ΦF,ref × (slopesample / sloperef) × (η²sample / η²ref) where ΦF,ref is the quantum yield of the reference, slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Excited-State Dynamics: A Glimpse with Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to probe the fate of excited states on ultrafast timescales. For this compound, this technique would be invaluable for confirming the efficiency of intersystem crossing and characterizing the resulting triplet state.

Upon photoexcitation, we would expect to observe the decay of the S₁ state and the concomitant rise of the T₁ state absorption. The triplet state is often characterized by a long lifetime (microseconds to milliseconds) and can be quenched by molecular oxygen.

Experimental Workflow: Transient Absorption Spectroscopy

Caption: Workflow for Transient Absorption Spectroscopy.

PART 2: Electrochemical Properties - Probing Redox Activity

The electrochemical behavior of this compound is dominated by the redox-active dicarbonyl unit. Cyclic voltammetry is the primary technique for investigating these properties, providing information on reduction and oxidation potentials, and the stability of the resulting radical ions.

Cyclic Voltammetry: Mapping the Redox Landscape

Drawing parallels with phenanthrenequinone and acenaphthenequinone, we can predict the cyclic voltammogram of this compound to exhibit two reversible or quasi-reversible one-electron reduction waves.[8][9] These correspond to the sequential formation of the radical anion and the dianion.

Table 2: Predicted Electrochemical Data for this compound

| Process | Predicted Potential (V vs. Fc/Fc⁺) | Description |

| First Reduction | -0.8 to -1.2 | Formation of the radical anion |

| Second Reduction | -1.4 to -1.8 | Formation of the dianion |

| Oxidation | > +1.0 (likely irreversible) | Oxidation of the dibenzazepine core |

The exact potentials will be highly dependent on the solvent and supporting electrolyte used.[10]

Experimental Protocol: Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements.[11]

-

Cell Assembly:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a pseudo-reference electrode such as a silver wire.

-

Counter Electrode: Platinum wire or mesh.

-

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction processes, and then reversing the scan.

-

Perform scans at various scan rates to investigate the reversibility of the redox processes.

-

-

Internal Standard: It is best practice to add an internal standard with a known redox potential, such as ferrocene, at the end of the experiment for accurate potential referencing.

Logical Relationship: From Structure to Electrochemical Behavior

Caption: Correlation between molecular structure and expected CV.

Conclusion: A Molecule of Untapped Potential

This compound presents a fascinating case study in the interplay of structure and electronic properties. While direct experimental data remains to be fully elucidated in the public domain, a comprehensive understanding can be constructed through reasoned analogies with related aromatic diones. Its predicted rich photophysical and electrochemical behavior, characterized by efficient intersystem crossing and multiple accessible redox states, positions it as a promising candidate for applications in organic electronics, photoredox catalysis, and as a versatile building block in medicinal chemistry. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule.

References

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

- Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3205–3212.

- Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC, 2011, 972687.

-

Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. ResearchGate. Retrieved from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Mönch, J., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Advances, 10(62), 38004–38012.

-

Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]

- Al-Zoubi, H., et al. (2024).

- Baraška, A., et al. (2025). Electrochemical Deposition and Investigation of Poly-9,10-Phenanthrenequinone Layer.

- Karon, K., et al. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.

- D'andrea, S., et al. (n.d.).

- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Baranov, D. S., et al. (n.d.). Cyclic voltammograms for 1.5 mm solution of acenaphthenequinone, dpp‐mian and dpp‐bian in THF. Conditions.

-

RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]

- Chemistry LibreTexts. (2023). RO10. Cyclic Voltammetry.

- Mönch, J., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Publishing.

- Al-Zoubi, H., et al. (2024). Redox-Active Phenanthrenequinone Molecules and Nitrogen-Doped Reduced Graphene Oxide as Active Material Composites for Supercapacitor Applications.

- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

- ResearchGate. (n.d.). Cyclic voltammetry diagram of acenaphthene-based luminophores.

- ResearchGate. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent?.

- Prahl, S. (2017). Anthraquinone. OMLC.

- ResearchGate. (n.d.). The UV–Vis absorption and fluorescence emission spectra of compound 2a in various organic solvents.

- ResearchGate. (n.d.).

- Tchimene, M. K. J., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry, 25(4), 1177–1192.

- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes.

- ResearchGate. (n.d.).

- Pirtsch, M., et al. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Organic Letters, 23(24), 9534–9539.

- Pirtsch, M., et al. (2021).

- Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis and photophysical properties of new reactive fluorophenanthrenes.

- S. J. O. Hardman, et al. (2023). The Solvent-Dependent Photophysics of Diphenyloctatetraene. The Journal of Physical Chemistry A, 127(38), 7954–7963.

- ResearchGate. (n.d.). (A–G)

- D. M. Lopes, et al. (n.d.). Simulating the Fluorescence of Di-8-ANEPPS in Solvents of Different Polarity. The Journal of Physical Chemistry B.

- RSC Publishing. (n.d.). Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics.

- ResearchGate. (2018). (PDF) Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes.

- El-Maali, N. A. (n.d.). Cyclic Voltammetry.

- American Chemical Society. (2025).

- Journal of Medicinal and Chemical Sciences. (n.d.). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye.

- arXiv. (2022). [2209.

- Beilstein Journals. (n.d.).

- Macmillan Group - Princeton University. (2020).

- ResearchGate. (n.d.). Transient absorption spectroscopy and analysis Selected transient....

Sources

- 1. pubs.rsyn.org [pubs.rsyn.org]

- 2. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]

- 3. 5H-Dibenz[b,f]azepine-10,11-dione synthesis - chemicalbook [chemicalbook.com]

- 4. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Redox-Active Phenanthrenequinone Molecules and Nitrogen-Doped Reduced Graphene Oxide as Active Material Composites for Supercapacitor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability of Dibenzazepine-10,11-dione

Abstract

Dibenzazepine-10,11-dione (CAS: 19579-83-0) is a key impurity and metabolite of the pharmaceutical agent Oxcarbazepine.[1] A thorough understanding of its physicochemical properties, specifically aqueous and organic solubility, as well as its chemical stability, is paramount for the development of robust analytical methods, stable formulations, and accurate toxicological assessments. Publicly available quantitative data on these parameters is limited; therefore, this guide provides a comprehensive framework for determining the solubility and stability profiles of this compound in a research or drug development setting. We present detailed, field-proven experimental protocols grounded in authoritative principles, enabling scientists to generate reliable data, interpret results, and make informed decisions.

Introduction and Physicochemical Profile

This compound is a tricyclic compound characterized by a central seven-membered azepine ring fused to two benzene rings, with ketone groups at the 10 and 11 positions. Its presence as a process impurity or degradant in Oxcarbazepine drug substance and product necessitates strict control and characterization. Poor solubility can hinder bioassay performance and complicate formulation, while uncharacterized instability can lead to the emergence of unknown degradants, posing a risk to safety and efficacy.

This document serves as a practical guide for researchers to experimentally characterize the solubility and stability of this compound. The methodologies described herein are designed to be self-validating and are based on established principles in pharmaceutical sciences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5H-Dibenzo[b,f]azepine-10,11-dione | |

| CAS Number | 19579-83-0 | |

| Molecular Formula | C₁₄H₉NO₂ | |

| Molecular Weight | 223.23 g/mol | |

| Appearance | Dark Yellow to Orange Solid | |

| Qualitative Solubility | Slightly soluble in DMSO | |

| Quantitative Solubility | Data not publicly available; requires experimental determination. | - |

| pKa | -4.66 ± 0.20 (Predicted) | |

| Storage | Long-term: 2-8°C, sealed, protected from light. |

Experimental Determination of Solubility

Solubility is a critical determinant of a compound's behavior, from its utility in in vitro screens to its bioavailability in vivo. We will distinguish between two key types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) where the dissolved and solid states are in equilibrium. It is the gold standard for pre-formulation and biopharmaceutical classification.

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates out in an aqueous medium. It is a high-throughput method commonly used in early drug discovery to flag potential solubility issues.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the definitive approach for determining equilibrium solubility. The core principle is to create a saturated solution, allow it to reach equilibrium, separate the undissolved solid, and quantify the dissolved analyte.

Causality Behind the Method: By adding an excess of the solid compound, we ensure that the dissolution process reaches its saturation point. The extended incubation with agitation allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium. Centrifugation and subsequent filtration are critical to ensure that only the truly dissolved compound is measured, preventing inflation of the result by suspended microparticles.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of this compound into several 1.5 mL glass vials. (Run each solvent in triplicate).

-

Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Acetonitrile).

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour time point is standard, but a second, later time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. For quantification, immediately filter this aliquot through a 0.22 µm syringe filter (ideally, a low-binding material like PVDF) into a clean vial.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Create a set of calibration standards by serially diluting the stock solution.

-

Analyze the filtered supernatant and calibration standards using a validated analytical method, such as HPLC-UV. The analyte concentration is determined by comparing the peak area of the sample to the calibration curve.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, establishing appropriate storage conditions, and developing analytical methods capable of separating the intact compound from its degradants (a "stability-indicating method").

While direct stability studies on this compound are not readily found in the literature, data from its parent compounds, Carbamazepine and Oxcarbazepine, provide valuable insights. Studies show these molecules are susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The α-dicarbonyl moiety in this compound is a chemically reactive site, suggesting a high likelihood of instability in similar conditions, particularly basic hydrolysis.

Protocol: Forced Degradation Study

This protocol exposes the compound to harsh chemical and physical conditions to accelerate its degradation, as outlined by the International Council for Harmonisation (ICH) guidelines.

Causality Behind the Method: By subjecting the compound to conditions far more severe than it would typically encounter (e.g., high heat, extreme pH, strong oxidants), we can rapidly identify its intrinsic vulnerabilities. The goal is not to achieve complete degradation, but rather to generate a sufficient amount of degradants (typically 5-20%) to be detectable and allow for the development of an analytical method that can resolve them.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2-8 hours. At timed intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor closely (e.g., 0, 15, 30, 60 minutes). This reaction is often rapid. Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

-

Thermal Degradation: Expose the solid powder to 60-80°C in a calibrated oven for 24-48 hours. Also, expose a solution to the same conditions. Prepare samples for analysis by dissolving the solid or diluting the solution.

-

Photolytic Degradation: Expose both the solid powder and the solution to a photostability chamber with controlled UV and visible light exposure (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector.

-

Method Development Goal: The primary objective is to develop an HPLC method (e.g., using a C18 column with a gradient of acetonitrile and a formic acid buffer) that achieves baseline separation between the main this compound peak and all process impurities and generated degradants.

-

Peak Purity Analysis: The PDA detector is essential for assessing peak purity, ensuring that the main peak in stressed samples is not co-eluting with any degradants.

-

Diagram: Forced Degradation & Stability-Indicating Method Workflow

Caption: Workflow for Forced Degradation and Method Development.

Practical Implications and Recommendations

The experimental work outlined above provides the foundational data needed for confident progression in a research or development program.

-

Solubility Insights: The thermodynamic solubility value will dictate the maximum achievable concentration in aqueous media, which is vital for designing in vivo toxicology studies and guiding formulation efforts. Low aqueous solubility (<10 µg/mL) may necessitate the use of co-solvents, surfactants, or advanced formulation technologies.

-

Stability Insights: The forced degradation studies will reveal the compound's liabilities. Based on the instability of related compounds, it is highly probable that this compound will be sensitive to basic pH.

-

Handling and Storage: Stock solutions should be prepared fresh. If storage is required, they should be kept frozen at -20°C or -80°C and protected from light. Avoid alkaline buffers or additives.

-

Analytical Method Development: The data is a prerequisite for creating a validated, stability-indicating HPLC method for quality control, ensuring that the purity of reference standards and samples is accurately assessed over time.

-

By investing in these fundamental characterization studies, researchers can prevent costly downstream failures, ensure data integrity, and build a robust foundation for successful drug development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(3), 128-135. Available from: [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. Available from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]

-

International Journal of Applied Pharmaceutics. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]

-

Science of The Total Environment. (2019). Carbamazepine is degraded by the bacterial strain Labrys portucalensis F11. Available from: [Link]

-

Journal of Hazardous Materials. (2012). Studies on thermal degradation of riot control agent dibenz[b,f]-1,4-oxazepine (CR). Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Available from: [Link]

-

ResearchGate. (2015). Quantitative-bioanalytical-and-analytical-method-development-of-dibenzazepine-derivative-carbamazepine-A-review. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21466861, this compound. Available from: [Link]

-

GSRS. This compound. Available from: [Link]

-

ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]

-

Pharmaffiliates. CAS No : 19579-83-0| Product Name : Oxcarbazepine - Impurity D. Available from: [Link]

Sources

A Historical and Technical Guide to the Discovery of Dibenzazepine Compounds

Abstract

The discovery of dibenzazepine compounds represents a pivotal moment in medicinal chemistry and a paradigm shift in the treatment of psychiatric disorders. This guide provides a detailed historical perspective on the journey from initial chemical synthesis to the landmark discovery of their therapeutic applications. We delve into the serendipitous clinical observations that unveiled the antidepressant properties of imipramine, the foundational experiments that elucidated its mechanism of action, and the early structure-activity relationship studies that guided subsequent drug development. This document serves as a technical resource, complete with historical experimental protocols and key pharmacological data, for professionals seeking to understand the origins of one of the most important classes of neuropsychiatric drugs.

Introduction: A Serendipitous Breakthrough

The story of dibenzazepine compounds is not one of targeted design but of astute observation and scientific serendipity. In the mid-20th century, the field of psychopharmacology was in its infancy. The synthesis of the dibenzazepine core, a tricyclic structure featuring a seven-membered azepine ring fused to two benzene rings, was not initially aimed at treating depression.[1] The journey began in the laboratories of the Swiss pharmaceutical company Geigy, where chemists were developing derivatives of phenothiazines, primarily seeking novel antihistamines and sedatives.[2]

In 1951, chemists F. Häfliger and W. Schindler synthesized a new dibenzazepine derivative, G-22355, later to be known as imipramine.[3] Following the recent discovery of chlorpromazine's antipsychotic effects, imipramine was first investigated for schizophrenia.[2][4] However, it proved ineffective for treating psychosis. The true potential of this molecule was uncovered by the Swiss psychiatrist Dr. Roland Kuhn. While administering G-22355 to patients at a remote psychiatric hospital in Münsterlingen, he noted its lack of antipsychotic efficacy but made a groundbreaking observation: patients with severe, endogenous depression showed remarkable improvement in mood and motivation.[1][5][6] Kuhn's meticulous, open-minded clinical exploration, though perhaps lacking the rigid structure of modern trials, led to the discovery of the first tricyclic antidepressant (TCA) and fundamentally altered the course of psychiatric medicine.[5][6] This unexpected finding, published in 1957, opened a new frontier in pharmacology, shifting the focus to the monoamine neurotransmitter system as a target for therapeutic intervention.[1]

The Foundational Synthesis of Imipramine

The pioneering synthesis of imipramine by Häfliger and Schindler at Geigy laid the groundwork for the entire class of tricyclic antidepressants. The key final step, as detailed in their 1951 patent, involved the alkylation of the core dibenzazepine nucleus.[3] This process established a straightforward and robust method for attaching the critical aminoalkyl side chain, a structural feature that would prove essential for its pharmacological activity.

Experimental Protocol: Original Synthesis of Imipramine (circa 1951)

This protocol is a representation of the method described in the foundational patent by Häfliger and Schindler.

Objective: To synthesize 5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine (Imipramine) via N-alkylation.

Step 1: Preparation of the Nucleophile

-

To a reaction vessel equipped with a stirrer and reflux condenser, add a suspension of sodium amide (NaNH₂) in an inert, anhydrous solvent such as toluene.

-

Slowly add 10,11-dihydro-5H-dibenz[b,f]azepine to the suspension while stirring.

-

Heat the mixture to reflux for a period of 1-2 hours to facilitate the formation of the sodium salt of the dibenzazepine, which acts as the nucleophile. The reaction proceeds with the evolution of ammonia gas.

Step 2: N-Alkylation

-

Cool the reaction mixture.

-

Slowly add a solution of 3-dimethylaminopropyl chloride in toluene to the vessel.

-

Heat the mixture again to reflux for several hours (typically 5-10 hours) to allow the alkylation reaction to proceed to completion. Sodium chloride will precipitate as a byproduct.

Step 3: Work-up and Isolation

-

After cooling, carefully quench the reaction mixture by the slow addition of water to decompose any unreacted sodium amide.

-

Separate the organic (toluene) layer.

-

Wash the organic layer with water to remove inorganic salts.

-

Extract the crude imipramine base from the toluene solution into an aqueous solution of a strong acid (e.g., hydrochloric acid), forming the water-soluble imipramine hydrochloride salt.

-

Wash the acidic aqueous solution with an ether or other non-polar solvent to remove neutral impurities.

Step 4: Purification

-

Make the aqueous solution alkaline by adding a base (e.g., sodium hydroxide) to precipitate the imipramine free base as an oil.

-

Extract the imipramine base into a suitable organic solvent like ether or dichloromethane.

-

Dry the organic solution over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter and remove the solvent under reduced pressure to yield the crude imipramine base.

-

Further purify the base by vacuum distillation. The final product can be converted to its stable hydrochloride salt for pharmaceutical use.[3]

Elucidating the Mechanism of Action: The Role of Monoamine Reuptake

While Kuhn had identified the clinical effect of imipramine, its biological mechanism remained a mystery. The prevailing hypothesis for depression at the time did not involve neurotransmitters. The crucial breakthrough came from the work of American biochemist Julius Axelrod, who was awarded the Nobel Prize in 1970 for his research on catecholamines.[7]

In the late 1950s and early 1960s, Axelrod's laboratory conducted a series of elegant experiments demonstrating that the actions of norepinephrine in the synapse were terminated not primarily by metabolic degradation, but by an active reuptake process into the presynaptic neuron.[6][8] His team used radiolabeled norepinephrine (³H-NE) to trace its fate in the body. They discovered that drugs like imipramine potently blocked this reuptake mechanism, thereby increasing the concentration and duration of action of norepinephrine in the synaptic cleft.[9][10] This finding provided the first coherent biological explanation for the antidepressant effects of dibenzazepines and gave birth to the monoamine hypothesis of depression.

Experimental Protocol: Classic Norepinephrine Reuptake Inhibition Assay

This protocol is a representation of the foundational radiotracer experiments conducted by Axelrod and his colleagues.

Objective: To determine if a test compound (e.g., Imipramine) inhibits the uptake of radiolabeled norepinephrine in sympathetically innervated tissue.

Step 1: Animal Preparation and Dosing

-

Use adult male Sprague-Dawley rats as the model system.

-

Prepare a solution of the test compound (Imipramine HCl) in saline.

-

Administer the test compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-20 mg/kg). Administer a control group with saline only.

-

Allow a pre-treatment time of 30-60 minutes for the drug to distribute systemically.

Step 2: Radiotracer Administration

-

Prepare a solution of tritium-labeled norepinephrine (³H-NE) of high specific activity.

-

Administer a single intravenous (i.v.) injection of ³H-NE to both the control and drug-treated animals.

Step 3: Tissue Harvesting

-

After a set period (e.g., 1-2 hours) to allow for uptake and clearance of unbound tracer, euthanize the animals according to ethical guidelines.

-

Rapidly dissect tissues of interest that are heavily innervated by the sympathetic nervous system, such as the heart and spleen.[10]

-

Rinse tissues in ice-cold saline, blot dry, and record their weight.

Step 4: Quantification of Radioactivity

-

Homogenize the tissue samples in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract the catecholamines.

-

Centrifuge the homogenates to pellet the precipitate.

-

Take an aliquot of the supernatant containing the ³H-NE.

-

Perform liquid scintillation counting on the aliquot to quantify the amount of radioactivity (typically measured in disintegrations per minute, DPM).

Step 5: Data Analysis

-

Calculate the uptake of ³H-NE as DPM per gram of tissue.

-

Compare the mean uptake in the drug-treated group to the control group.

-

A statistically significant reduction in ³H-NE accumulation in the tissues of the drug-treated group indicates that the test compound inhibits the norepinephrine reuptake transporter.[9]

Early Structure-Activity Relationship (SAR) and Pharmacological Profile

Following the discovery of imipramine, researchers began synthesizing and testing analogs to understand the relationship between chemical structure and biological activity. This early SAR work was crucial for developing second-generation compounds with improved efficacy and side-effect profiles.

Two key structural features were quickly identified as critical:

-

The Tricyclic Core: The rigid, three-ring dibenzazepine system was essential for activity.[11]

-

The Aminoalkyl Side Chain: The length and substitution of the side chain at the N-5 position dramatically influenced potency and selectivity.

A pivotal discovery was that imipramine, a tertiary amine, is metabolized in the liver via N-demethylation to its secondary amine metabolite, desipramine.[5] Desipramine was found to be an active antidepressant itself. Further investigation revealed a crucial difference in their pharmacology:

-

Tertiary Amines (e.g., Imipramine, Amitriptyline): Tend to be more potent inhibitors of the serotonin transporter (SERT) and also potent inhibitors of the norepinephrine transporter (NET).[5]

-

Secondary Amines (e.g., Desipramine, Nortriptyline): Are more selective and potent inhibitors of NET with weaker effects on SERT.[5][12]

This distinction provided a clear causal link between a specific structural modification (the number of methyl groups on the terminal nitrogen) and a change in pharmacological selectivity.

However, the therapeutic utility of these early dibenzazepines was hampered by their "dirty" pharmacological profile. In addition to blocking monoamine transporters, they also act as antagonists at several other receptors, leading to a range of undesirable side effects.[5]

| Target Transporter/Receptor | Imipramine Kᵢ (nM) | Desipramine Kᵢ (nM) | Associated Clinical Effect / Side Effect |

| Norepinephrine Transporter (NET) | 54 | 0.3 - 8.6 | Antidepressant Effect |

| Serotonin Transporter (SERT) | 20 | 22 | Antidepressant & Anxiolytic Effect |

| Histamine H₁ Receptor | 11 | 110 | Sedation, Weight Gain, Hypotension |

| Muscarinic M₁ Receptor | 91 | 210 | Anticholinergic: Dry Mouth, Blurred Vision, Constipation, Urinary Retention |

| α₁-Adrenergic Receptor | 67 | 120 | Orthostatic Hypotension, Dizziness, Tachycardia |

| Table 1: Comparative in vitro binding affinities (Kᵢ) of Imipramine and its active metabolite Desipramine for primary targets and key off-target receptors. Lower Kᵢ values indicate higher binding affinity. Data compiled from multiple sources.[2][5][13][14] |

This binding profile explains both the therapeutic action and the challenging side-effect burden of first-generation dibenzazepine antidepressants. The high affinity for H₁, M₁, and α₁ receptors is directly responsible for the sedation, cognitive disruption, and cardiovascular effects commonly observed with these drugs.

Conclusion and Legacy

The discovery of dibenzazepine compounds, initiated by the synthesis of imipramine and brought to clinical fruition by the insights of Roland Kuhn, was a watershed moment in medicine. It was a discovery born from a confluence of chemical exploration, open-minded clinical investigation, and fundamental biochemical research. The subsequent elucidation of the monoamine reuptake mechanism by Julius Axelrod not only explained how these drugs worked but also provided a foundational theory for the biology of depression that has driven research for over half a century. While newer agents with more selective mechanisms have largely replaced them in first-line treatment, the historical and technical journey of the dibenzazepines remains a cornerstone of modern psychopharmacology, offering invaluable lessons in drug discovery, clinical observation, and the translation of basic science into transformative therapies.

References

-

Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. (2023). Psych Scene Hub. [Link]

-

Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]

-

Richelson, E. (1997). Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies. Journal of Clinical Psychiatry. [Link]

-

Tran, V. T., Chang, R. S., & Snyder, S. H. (1978). High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. European Journal of Pharmacology. [Link]

-

Amin, N. U., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery. [Link]

-

Healy, D. (2004). The clinical discovery of imipramine. PubMed. [Link]

-

Grzybowski, A., & Kaufman, M. H. (2019). The Story of Julius Axelrod (1912-2004): A Testament to Commitment. Journal of Medical Biography. [Link]

-

Healy, D. (2004). The Clinical Discovery of Imipramine. American Journal of Psychiatry. [Link]

-

Norepinephrine and Neurotransmitters, 1957-1974 | Julius Axelrod. Profiles in Science, National Library of Medicine. [Link]

-

Kaiser, C., & Setler, P. E. (1982). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. PubMed. [Link]

-

Axelrod, J. (1996). The History of Neuroscience in Autobiography Volume 1. Society for Neuroscience. [Link]

- Holstius, E. A. (2011). Physical states of a pharmaceutical drug substance.

-

Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]

-

Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittelforschung. [Link]

-

Hauser, M., et al. (2012). Uptake Assay for Radiolabeled Peptides in Yeast. Journal of Visualized Experiments. [Link]

- Häfliger, F., & Schindler, W. (1951). Iminodibenzyl derivatives.

-

The Discovery of Reuptake by Julius Axelrod. Samizdat Health Writers' Cooperative. [Link]

-

Ganczar, M., & Grabowski, S. J. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules. [Link]

-

Axelrod, J. (1970). Noradrenaline: Fate and Control of its Biosynthesis. Nobel Lecture. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Tricyclic antidepressant. Wikipedia. [Link]

- Method of preparation of imipramine pamoate and novel crystalline form thereof. (2015).

-

Lahti, R. A., & Maickel, R. P. (1971). The tricyclic antidepressants--inhibition of norepinephrine uptake as related to potentiation of norepinephrine and clinical efficacy. Biochemical Pharmacology. [Link]

- Polymorphs of imipramine hydrochloride and pamoate salt. (2009).

- Adamczyk, M., et al. (1994). Reagents and methods for the quantification of imipramine or desipramine in biological fluids.

- Solid drug form of imipramine with immediate release and method of obtaining thereof. (2017).

-

Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica. [Link]

-

Synthesis of imipramine hydrochloride. ResearchGate. [Link]

-

Gsandtner, I., & Bakuleva, V. (2021). Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro. International Journal of Molecular Sciences. [Link]

-

Cottingham, C., et al. (2011). The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo. Journal of Biological Chemistry. [Link]

-

Gsandtner, I., & Bakuleva, V. (2021). Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro. PMC. [Link]

Sources

- 1. moleculardevices.com [moleculardevices.com]

- 2. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemisgroup.us [chemisgroup.us]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Norepinephrine and Neurotransmitters, 1957-1974 | Julius Axelrod - Profiles in Science [profiles.nlm.nih.gov]

- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 8. nobelprize.org [nobelprize.org]

- 9. remedypublications.com [remedypublications.com]

- 10. samizdathealth.org [samizdathealth.org]

- 11. mdpi.com [mdpi.com]